Flavofungin - 11006-22-7

Flavofungin

Catalog Number: EVT-1185438
CAS Number: 11006-22-7
Molecular Formula: C37H60O10
Molecular Weight: 664.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Flavofungin is a natural product found in Streptomyces griseus with data available.
Synthesis Analysis

The synthesis of flavofungin involves complex biochemical pathways characteristic of polyketide synthesis. The biosynthetic pathway typically begins with simple precursors such as acetate and propionate. These precursors undergo a series of condensation reactions catalyzed by polyketide synthases to form the macrolide structure.

In laboratory settings, flavofungin can be synthesized through various methods including:

  1. Microbial Fermentation: Utilizing Streptomyces flavofungini strains in controlled fermentation conditions to maximize yield.
  2. Chemical Synthesis: Employing multi-step organic synthesis techniques to construct the flavofungin structure from simpler organic molecules.
  3. Biotransformation: Modifying existing compounds through enzymatic reactions to produce flavofungin analogs.

The yield and purity of synthesized flavofungin can depend on factors such as temperature, pH levels during fermentation, and the specific strain of Streptomyces used .

Molecular Structure Analysis

Flavofungin's molecular structure is characterized by a large lactone ring and multiple hydroxyl groups that contribute to its solubility and biological activity. The compound's formula is represented as C31H50O8.

Key features of its molecular structure include:

  • Lactone Ring: A 31-membered ring that contributes to the compound's stability.
  • Hydroxyl Groups: Eight hydroxyl groups that enhance its interaction with biological targets.
  • Conjugated Double Bonds: These are responsible for the compound's characteristic color and play a crucial role in its antifungal activity.

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) have been instrumental in elucidating the detailed structure of flavofungin .

Chemical Reactions Analysis

Flavofungin participates in several chemical reactions that are critical for its biological activity:

  1. Epoxidation Reactions: The formation of epoxide intermediates can occur at specific double bonds within the molecule.
  2. Hydrolysis Reactions: Hydrolysis of these epoxides leads to the formation of dihydroxylated derivatives which may exhibit altered biological activities.
  3. Cyclization Reactions: These reactions can lead to further modifications of the flavofungin structure that may enhance its efficacy against fungal pathogens.

Understanding these reactions is vital for developing synthetic analogs with improved pharmacological properties .

Mechanism of Action

Flavofungin exerts its antifungal effects primarily through disruption of fungal cell membrane integrity. The mechanism can be summarized as follows:

  • Binding to Ergosterol: Flavofungin binds preferentially to ergosterol in fungal cell membranes, leading to pore formation.
  • Disruption of Membrane Integrity: This binding results in increased permeability of the cell membrane, causing leakage of essential cellular components.
  • Inhibition of Fungal Growth: The resultant loss of membrane integrity inhibits fungal growth and replication.

This mechanism is similar to other polyene antibiotics like amphotericin B but with variations in binding affinity and specificity .

Physical and Chemical Properties Analysis

Flavofungin exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as methanol and ethanol but has limited solubility in water.
  • Stability: Flavofungin is sensitive to light and heat; thus, it requires careful handling during storage and use.
  • Melting Point: The melting point has been reported around 150–155 °C.

These properties are crucial for formulating effective pharmaceutical preparations .

Applications

Flavofungin has significant applications in both clinical and research settings:

  1. Antifungal Treatment: It is primarily utilized for treating systemic fungal infections, particularly those caused by Candida species.
  2. Research Tool: Flavofungin serves as a model compound for studying the mechanisms of action of polyene antibiotics and their interactions with fungal membranes.
  3. Pharmaceutical Development: Ongoing research aims to develop flavofungin analogs with enhanced efficacy or reduced toxicity.

The continued exploration of flavofungin's properties may lead to novel therapeutic strategies against resistant fungal strains .

Introduction to Flavofungin

Historical Discovery and Isolation from Streptomyces flavofungini

Flavofungin was first isolated in 1958 from a newly identified actinomycete strain recovered from African desert sand samples. The pioneering research team of Úri and Békési identified an antagonistic Streptomyces species (designated SA-IX/1) during systematic screening of actinomycetes active against human fungal pathogens. Initial observations revealed this strain produced both antifungal and antibacterial compounds during deep fermentation. A critical breakthrough occurred when the researchers isolated a naturally occurring stable morphological variant, designated SA-IX/3, which demonstrated significantly enhanced production of the antifungal component alongside reduced antibacterial compound synthesis. This variant proved taxonomically distinct and was classified as a new species, Streptomyces flavofungini [1] [5].

The antibiotic was isolated as a chemically uniform crystalline compound through extraction from both the mycelial biomass and fermentation broth. Úri and Békési named the compound "flavofungin" based on its yellow pigmentation ("flavo") and potent antifungal properties ("fungin"). The discovery was formally reported in Nature in 1958, highlighting its novel structure and promising biological properties [1]. Concurrently, researchers identified that the original Streptomyces strain (SA-IX/1) predominantly produced a distinct antibacterial and cytostatic antibiotic, later named desertomycin. The natural variant (SA-IX/3) shifted this production balance toward flavofungin, enabling its isolation and characterization [5].

Table 1: Key Historical Milestones in Flavofungin Discovery

YearEventSignificance
1957Initial isolation of SA-IX/1 from African desert sandDiscovery of antagonistic actinomycete against pathogenic fungi
1958Identification of variant strain SA-IX/3Enhanced flavofungin production enabling isolation
1958Taxonomic designation of Streptomyces flavofunginiRecognition of novel producing species
1958Crystallization and naming of flavofunginStructural characterization and nomenclature establishment [1]
1958Identification of desertomycin from parent strainDifferentiation between antifungal and antibacterial metabolites [5]

Taxonomic Classification of the Producing Organism

The flavofungin-producing organism underwent detailed taxonomic characterization. Initially classified as Streptomyces flavofungini by Úri and Békési in 1958, this species designation reflected its distinctive yellowish pigmentation and fungicidal capabilities. The type strain, Medipex SA-IX-3 (equivalent to SA-IX/3), serves as the taxonomic reference and has been deposited in multiple international culture collections under accession numbers including DSM 40366, ATCC 27430, and NBRC 13371 [2] [4].

Modern polyphasic taxonomy, incorporating molecular phylogenetics, later refined the classification. 16S ribosomal ribonucleic acid (rRNA) gene sequencing revealed close relationships within the Streptomyces genus. Notably, phylogenetic analysis demonstrated that Streptomyces flavofungini shares significant genetic similarity with Streptomyces albidoflavus, suggesting potential reclassification. Supporting this taxonomic relationship, Southern blotting confirmed the presence of the facC gene (encoding a pleiotropic regulatory protein) in both Streptomyces flavofungini and confirmed Streptomyces albidoflavus strains, further blurring the species boundary [9].

The organism exhibits characteristic actinobacterial morphology: forming extensive branched substrate mycelium with aerial hyphae that differentiate into smooth-surfaced spores arranged in short chains. Culturally, colonies display consistent yellow pigmentation across various International Streptomyces Project (ISP) media formulations, with white aerial mycelium formation under specific conditions [4] [6]. The bacterium is Gram-positive, obligately aerobic, and mesophilic, with optimal growth at approximately 28°C. It demonstrates limited halotolerance, tolerating sodium chloride concentrations up to 5% [4].

Table 2: Taxonomic and Morphological Characteristics of Flavofungin-Producing Strain

Classification LevelDesignationKey Characteristics
DomainBacteriaProkaryotic cellular organization
PhylumActinomycetotaHigh guanine-cytosine content; filamentous growth
ClassActinomycetesGram-positive; mycelial morphology
OrderStreptomycetalesComplex secondary metabolism
FamilyStreptomycetaceaeProduction of aerial hyphae and spore chains
GenusStreptomycesSoil-dwelling; antibiotic production capability
SpeciesflavofunginiYellow pigmentation; antifungal metabolite production [2] [4] [6]
Strain DesignationMedipex SA-IX-3Asporogenic variant; high flavofungin yield [1] [4]
MorphologyAerial MyceliumWhite; smooth spore chains
Growth ConditionsTemperatureMesophilic (28°C optimum)
Oxygen RequirementObligate aerobe
Salt ToleranceUp to 5% sodium chloride

Initial Screening and Antifungal Activity Against Pathogenic Fungi

The discovery of flavofungin emerged from targeted screening against fungi causing significant human mycoses. Initial in vitro assays employed clinically relevant pathogens, including Cryptococcus neoformans (a major causative agent of meningitis in immunocompromised patients) and dermatophytes such as Trichophyton mentagrophytes (implicated in superficial skin and nail infections) [1]. These screening organisms represented therapeutic targets where existing antifungal options remained limited in the 1950s. The original Streptomyces strain SA-IX/1 exhibited potent growth inhibition against these fungi, prompting further investigation.

Bioassay-guided fractionation confirmed that flavofungin possessed selective and potent antifungal activity distinct from the antibacterial compound (desertomycin) simultaneously produced by the parent strain. Desertomycin displayed broad antibacterial activity alongside cytostatic effects, but lacked significant antifungal properties. This differentiation established flavofungin as a specialized antifungal agent rather than a broad-spectrum antimicrobial [5]. Early characterization indicated flavofungin's particular efficacy against yeast-form fungi and dermatophytes at physiologically relevant concentrations, suggesting therapeutic potential for both systemic and topical mycoses.

The crystalline nature of purified flavofungin facilitated biological testing free from contaminating metabolites. Researchers documented its efficacy through standardized inhibition zone assays and minimum inhibitory concentration determinations, establishing reproducible activity profiles. While subsequent clinical studies explored therapeutic applications [3], the initial screening data fundamentally established flavofungin as a structurally novel antifungal antibiotic with selective activity against defined fungal pathogens. This positioned it distinctly from contemporaneous antifungals like amphotericin B (active against deeper mycoses) and nystatin (primarily topical use), offering potential advantages in specificity or spectrum.

Table 3: Comparative Bioactivity Profiles of Flavofungin and Co-produced Desertomycin

AntibioticAntifungal SpectrumAntibacterial ActivityAdditional PropertiesProduction Strain
FlavofunginPotent inhibition of Cryptococcus neoformansMinimalCrystalline; yellow pigmentStreptomyces flavofungini variant SA-IX-3
Inhibition of Trichophyton mentagrophytesExtracted from mycelium and broth
DesertomycinWeak or absentBroad spectrumCytostatic effects; hexagonal crystalsOriginal Streptomyces isolate SA-IX-1
Antibacterial primary activity

Flavofungin's discovery exemplifies the successful application of targeted screening in natural product discovery. Its isolation from a desert-derived actinomycete underscores the importance of exploring diverse and extreme environments for novel bioactive metabolites. Furthermore, the identification and selection of a high-producing natural variant highlight early strain improvement strategies critical to antibiotic development pipelines [1] [5] [8]. These foundational studies paved the way for subsequent investigations into flavofungin's chemical structure, mechanism of action, and potential therapeutic applications against resistant fungal pathogens.

Properties

CAS Number

11006-22-7

Product Name

Flavofungin

IUPAC Name

(3E,5E,7E,9E,11E,29E)-32-butan-2-yl-14,16,18,20,22,24,26,28-octahydroxy-15,31-dimethyl-1-oxacyclodotriaconta-3,5,7,9,11,29-hexaen-2-one

Molecular Formula

C37H60O10

Molecular Weight

664.9 g/mol

InChI

InChI=1S/C37H60O10/c1-5-25(2)37-26(3)17-18-28(38)19-29(39)20-30(40)21-31(41)22-32(42)23-33(43)24-35(45)27(4)34(44)15-13-11-9-7-6-8-10-12-14-16-36(46)47-37/h6-14,16-18,25-35,37-45H,5,15,19-24H2,1-4H3/b8-6+,9-7+,12-10+,13-11+,16-14+,18-17+

InChI Key

JJEXXRLQYFLSMX-LREHYBSCSA-N

SMILES

CCC(C)C1C(C=CC(CC(CC(CC(CC(CC(CC(C(C(CC=CC=CC=CC=CC=CC(=O)O1)O)C)O)O)O)O)O)O)O)C

Synonyms

flavofungin

Canonical SMILES

CCC(C)C1C(C=CC(CC(CC(CC(CC(CC(CC(C(C(CC=CC=CC=CC=CC=CC(=O)O1)O)C)O)O)O)O)O)O)O)C

Isomeric SMILES

CCC(C)C1C(/C=C/C(CC(CC(CC(CC(CC(CC(C(C(C/C=C/C=C/C=C/C=C/C=C/C(=O)O1)O)C)O)O)O)O)O)O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.